2,3,5-Trimethylpyridine;hydrochloride
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Overview
Description
2,3,5-Trimethylpyridine;hydrochloride: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds2,3,5-Collidine . It is characterized by the presence of three methyl groups attached to the pyridine ring at the 2, 3, and 5 positions. The hydrochloride form is the salt formed by the reaction of 2,3,5-Trimethylpyridine with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Precursors: One common method involves the oxidation of 2,3,5-trimethylpyridine precursors. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Nitration and Reduction: Another method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to obtain the desired compound.
Methoxylation and Methylation: The compound can also be synthesized through methoxylation and methylation reactions, where methoxy and methyl groups are introduced to the pyridine ring.
Industrial Production Methods: In industrial settings, the production of 2,3,5-Trimethylpyridine;hydrochloride often involves large-scale chemical reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,3,5-Trimethylpyridine can undergo oxidation reactions to form pyridinecarboxylates.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, copper nitrate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Pyridinecarboxylates: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions
Scientific Research Applications
Chemistry:
Solvent: 2,3,5-Trimethylpyridine;hydrochloride is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.
Intermediate: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology and Medicine:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of certain pharmaceuticals, such as omeprazole, which is used to treat acid reflux and peptic ulcers.
Industry:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to certain enzymes or receptors, thereby modulating their activity. The presence of methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Comparison:
- Chemical Structure: All these compounds share the same pyridine ring with three methyl groups attached at different positions. The position of the methyl groups can significantly influence their chemical properties and reactivity.
- Reactivity: The presence of methyl groups at different positions can affect the compound’s ability to undergo certain reactions. For example, 2,3,5-Trimethylpyridine may have different oxidation and substitution patterns compared to its isomers .
- Applications: While all these compounds can be used as solvents and intermediates in organic synthesis, their specific applications may vary based on their unique chemical properties .
Properties
CAS No. |
836599-21-4 |
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Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
2,3,5-trimethylpyridine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H |
InChI Key |
HAXJEPLRPDMYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C.Cl |
Origin of Product |
United States |
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